2-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide
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Overview
Description
2-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. It is a benzamide derivative that has shown promising results in scientific research, particularly in the areas of cancer treatment, neurodegenerative diseases, and inflammation.
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, including the compound , have been found to exhibit antioxidant properties . Antioxidants are crucial in neutralizing harmful free radicals in the body, thereby preventing cellular damage.
Analgesic and Anti-inflammatory Activities
Some thiazole derivatives have shown significant analgesic and anti-inflammatory activities . This suggests potential applications in the development of pain relief and anti-inflammatory drugs .
Antimicrobial Activity
Thiazole derivatives have demonstrated antimicrobial properties against various bacterial strains . This could lead to the development of new antimicrobial drugs.
Antifungal Activity
Thiazole compounds have been used in the synthesis of antifungal drugs . This suggests potential applications in treating fungal infections.
Antiviral Activity
Thiazole derivatives have shown potential in the development of antiviral drugs . This could be particularly useful in the fight against various viral diseases.
Antitumor or Cytotoxic Drug Molecules
Thiazole derivatives have been found to act as antitumor or cytotoxic drug molecules . This suggests potential applications in cancer treatment.
Neuroprotective Activity
Thiazole compounds have demonstrated neuroprotective properties . This could lead to the development of drugs for neurodegenerative diseases.
Diuretic Activity
Some thiazole derivatives have shown diuretic properties . This suggests potential applications in the treatment of conditions like hypertension and edema.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit quorum sensing in bacteria, a form of cell-cell communication that allows bacteria to coordinate behaviors such as biofilm formation and virulence production .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The physicochemical properties of thiazole derivatives, such as their solubility in various solvents, suggest that they may be influenced by environmental factors .
properties
IUPAC Name |
2-methyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-10-6-3-4-7-11(10)15(19)18-16-17-14-12(20-2)8-5-9-13(14)21-16/h3-9H,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHNHNWSPLFVEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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